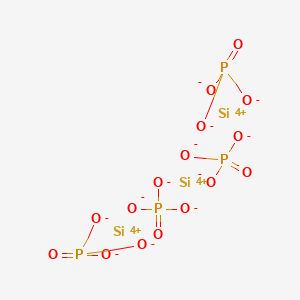
Silicon orthophosphate
Übersicht
Beschreibung
Silicon phosphate, also known as silicon orthophosphate, is an inorganic compound with the chemical formula Si3(PO4)4. It typically appears as a white powder or crystalline material. This compound is known for its high thermal stability, chemical resistance, and mechanical strength, making it a valuable material in various industrial applications .
Vorbereitungsmethoden
Silicon phosphate can be synthesized through the reaction of phosphoric acid and silicic acid. The reaction is typically carried out at high temperatures, and catalysts such as nitric acid or sodium hydroxide may be used to facilitate the process . The reaction conditions and the proportion of ingredients must be strictly controlled to obtain the desired product. Industrial production methods may involve the use of alternative silicon sources, such as rice husk ash, which contains a high percentage of silicon dioxide .
Analyse Chemischer Reaktionen
Silicon phosphate undergoes various chemical reactions, including reactions with metal oxides at high temperatures. For example, reactions with calcium oxide and magnesium oxide at temperatures up to 1150°C yield silicon phosphate glass, Me3(PO4)2, Me2P2O7, and α-cristobalite, depending on the temperature, heating time, and molar ratio of the reactants . These reactions are significant for high-temperature material processing and the synthesis of new materials.
Wissenschaftliche Forschungsanwendungen
Silicon phosphate has numerous scientific research applications:
Materials Science: It is used in the development of ceramics and glass materials due to its high thermal stability and chemical resistance.
Battery Technology: It serves as an additive in lithium-ion batteries to enhance cycle life and safety performance.
Bioceramics: Research has explored its use in silicon-doped calcium phosphate ceramics for bone repair and implants.
Wirkmechanismus
The mechanism by which silicon phosphate exerts its effects involves its interaction with other compounds at high temperatures. For instance, its reaction with metal oxides leads to the formation of various silicon phosphate glasses and other compounds. The molecular targets and pathways involved include the formation of silicon-oxygen and phosphorus-oxygen bonds, which contribute to the compound’s stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Silicon phosphate can be compared with other similar compounds, such as:
- Ammonium Hydrogen Phosphate (NH4)2HPO4
- Lead (II) Phosphate Pb3(PO4)2
- Magnesium Phosphate Mg3(PO4)2
- Manganese (II) Phosphate Mn3(PO4)2
- Calcium Phosphate Ca3(PO4)2
- Lithium Phosphate Li3PO4
Silicon phosphate is unique due to its high thermal stability, chemical resistance, and mechanical strength, which make it suitable for specialized applications in materials science, battery technology, and bioceramics.
Eigenschaften
IUPAC Name |
silicon(4+);tetraphosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4H3O4P.3Si/c4*1-5(2,3)4;;;/h4*(H3,1,2,3,4);;;/q;;;;3*+4/p-12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUBVTJUEUUZMR-UHFFFAOYSA-B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Si+4].[Si+4].[Si+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O16P4Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60872568 | |
| Record name | Silicon phosphate (Si3(PO4)4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60872568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid; Pellets or Large Crystals | |
| Record name | Silicon phosphate (Si3(PO4)4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
12037-47-7 | |
| Record name | Silicon phosphate (Si3(PO4)4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012037477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicon phosphate (Si3(PO4)4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicon phosphate (Si3(PO4)4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60872568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silicon orthophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.677 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















